molecular formula C14H21N3 B11795076 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11795076
M. Wt: 231.34 g/mol
InChI Key: JXYJTHMOEAJEOI-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl and vinyl group.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and consistent quality .

Chemical Reactions Analysis

1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine include other piperazine derivatives such as:

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(5-ethenyl-4-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C14H21N3/c1-4-13-11-15-14(10-12(13)3)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3

InChI Key

JXYJTHMOEAJEOI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=C2)C)C=C

Origin of Product

United States

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